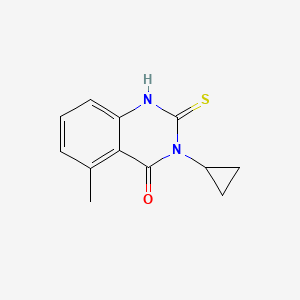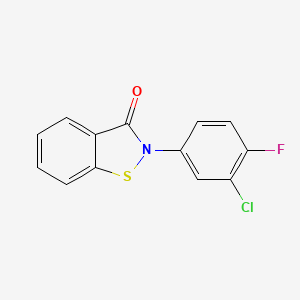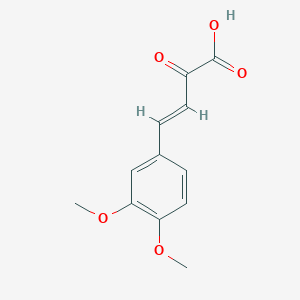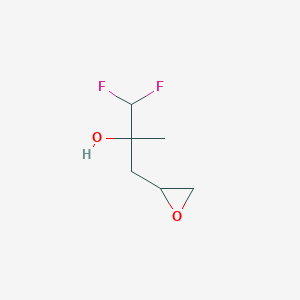
5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps, starting from readily available precursors.
The allyloxy group can be introduced using an allylation reaction, where an allyl halide reacts with a phenol derivative.
The furan-2-carbonyl group may be incorporated via an acylation reaction, typically using furan-2-carbonyl chloride and a suitable base.
Conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods:
Industrially, the production of this compound may involve batch or continuous flow processes, depending on the scale and demand.
Optimization of reaction conditions to maximize yield and minimize waste is essential.
Use of robust purification techniques, such as column chromatography or recrystallization, to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The furan-2-carbonyl group can be reduced to a furan-2-methylene group.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions typically involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation of the hydroxyl group forms a carbonyl derivative.
Reduction of the furan-2-carbonyl group produces a methylene derivative.
Substitution reactions yield various allyloxy-substituted products.
Aplicaciones Científicas De Investigación
Chemistry: This compound can serve as a building block for more complex molecules. Its varied functional groups make it a versatile intermediate in synthetic organic chemistry.
Biology: Potentially, it could be used to study the interaction of its functional groups with biological targets.
Medicine: Analogues of this compound may exhibit pharmacological activity, serving as leads for drug development.
Industry: Can be used in the manufacture of specialty chemicals, materials science, and possibly as a precursor for the synthesis of functional polymers.
Mecanismo De Acción
The compound’s mechanism of action would depend on its interactions with specific molecular targets.
For instance, in biological systems, the hydroxyl and allyloxy groups may form hydrogen bonds with enzymes or receptors, altering their activity.
The isoxazole ring could participate in π-π stacking interactions or serve as a scaffold for binding to various biomolecules.
Comparación Con Compuestos Similares
5-(4-(methoxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one.
5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylpyrazol-3-yl)-1H-pyrrol-2(5H)-one.
Hope this breakdown helps you understand the compound better. It's fascinating how these complex molecules can have such diverse applications and reactions.
Propiedades
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-3-10-28-15-8-6-14(7-9-15)19-18(20(25)16-5-4-11-29-16)21(26)22(27)24(19)17-12-13(2)30-23-17/h3-9,11-12,19,26H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLZMFABUCWENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2528351.png)


![N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528356.png)
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2528357.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2528358.png)


![1H-Pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2528361.png)
![2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2528365.png)

![5-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2528369.png)


